molecular formula C30H20Cl2N5NaO9S3 B15186688 Sodium 1-amino-4-(3-(((2,3-dichloro-6-quinoxalinyl)sulphonyl)sulphamoyl)-2,6-dimethylphenyl)amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate CAS No. 97375-13-8

Sodium 1-amino-4-(3-(((2,3-dichloro-6-quinoxalinyl)sulphonyl)sulphamoyl)-2,6-dimethylphenyl)amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate

Cat. No.: B15186688
CAS No.: 97375-13-8
M. Wt: 784.6 g/mol
InChI Key: ACUPDXXDRCXYOM-UHFFFAOYSA-M
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Description

This compound is a sulfonated anthraquinone derivative characterized by a complex structure featuring a dichloroquinoxaline sulphonamide substituent. The anthraquinone core is functionalized with amino and sulphonate groups, enhancing its solubility in aqueous media. Such compounds are often explored for applications in dyes, pharmaceuticals, or as intermediates in organic synthesis.

Properties

CAS No.

97375-13-8

Molecular Formula

C30H20Cl2N5NaO9S3

Molecular Weight

784.6 g/mol

IUPAC Name

sodium;1-amino-4-[3-[(2,3-dichloroquinoxalin-6-yl)sulfonylsulfamoyl]-2,6-dimethylanilino]-9,10-dioxoanthracene-2-sulfonate

InChI

InChI=1S/C30H21Cl2N5O9S3.Na/c1-13-7-10-21(48(42,43)37-47(40,41)15-8-9-18-19(11-15)36-30(32)29(31)35-18)14(2)26(13)34-20-12-22(49(44,45)46)25(33)24-23(20)27(38)16-5-3-4-6-17(16)28(24)39;/h3-12,34,37H,33H2,1-2H3,(H,44,45,46);/q;+1/p-1

InChI Key

ACUPDXXDRCXYOM-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)NS(=O)(=O)C2=CC3=C(C=C2)N=C(C(=N3)Cl)Cl)C)NC4=CC(=C(C5=C4C(=O)C6=CC=CC=C6C5=O)N)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

The synthesis of Sodium 1-amino-4-(3-(((2,3-dichloro-6-quinoxalinyl)sulphonyl)sulphamoyl)-2,6-dimethylphenyl)amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate involves several steps, each requiring specific reaction conditions and reagents. The process typically begins with the preparation of the quinoxaline derivative, followed by the introduction of the sulphonyl and sulphamoyl groups. The final step involves the coupling of the anthracene derivative with the prepared intermediate, resulting in the formation of the target compound. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Sodium 1-amino-4-(3-(((2,3-dichloro-6-quinoxalinyl)sulphonyl)sulphamoyl)-2,6-dimethylphenyl)amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminium hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens, acids, and bases.

    Coupling Reactions: The presence of amino and sulphonyl groups allows for coupling reactions with other aromatic compounds, leading to the formation of complex structures.

Scientific Research Applications

Sodium 1-amino-4-(3-(((2,3-dichloro-6-quinoxalinyl)sulphonyl)sulphamoyl)-2,6-dimethylphenyl)amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Sodium 1-amino-4-(3-(((2,3-dichloro-6-quinoxalinyl)sulphonyl)sulphamoyl)-2,6-dimethylphenyl)amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate involves its interaction with specific molecular targets and pathways. The compound’s sulphonyl and quinoxalinyl groups are believed to play a crucial role in its biological activity, potentially interacting with enzymes and receptors involved in various cellular processes. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related sulfonated anthraquinones, highlighting substituent effects, molecular properties, and applications.

Table 1: Comparative Analysis of Sulfonated Anthraquinone Derivatives

Compound Name (CAS) Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications References
Target Compound Not explicitly provided* 2,3-Dichloro-6-quinoxalinyl sulphonamide, 2,6-dimethylphenyl ~800 (estimated) Likely high thermal stability; potential use in specialty dyes or bioactive molecules
Sodium 1-amino-4-[(2,6-diethyl-4-methylphenyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulfonate (72968-73-1) C25H24N2O5SNa 2,6-Diethyl-4-methylphenyl 486.52 96% purity; bulky alkyl groups may reduce solubility; intermediate in dye synthesis
Sodium 1-amino-9,10-dioxo-4-[(2,4,6-trimethylphenyl)amino]-9,10-dihydroanthracene-2-sulfonate (6397-02-0) Not provided 2,4,6-Trimethylphenyl ~450 (estimated) Steric hindrance from trimethyl groups; possible applications in photodynamic therapy
Disodium 1-amino-4-[[2-[[[4-chloro-6-(2-methoxyethoxy)-1,3,5-triazin-2-yl]amino]methyl]-4-methyl-6-sulphonatophenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate (75198-92-4) C29H24ClN7Na2O10S2 Triazine ring with methoxyethoxy and chloro groups 796.16 High molecular complexity; likely used in reactive dyes or as a chromophore
Sodium 1-amino-4-(2-benzothiazol-ylthio)-9,10-dihydro-9,10-dioxoanthracene-2-sulfonate (3767-77-9) C21H11N2NaO5S3 Benzothiazole-thioether 498.47 Sulfur-rich structure; potential semiconductor or antioxidant properties
Sodium 1-amino-9,10-dioxo-4-(4-(trifluoromethyl)phenylamino)-9,10-dihydroanthracene-2-sulfonate (1372132-94-9) C21H12F3N2NaO5S 4-Trifluoromethylphenyl 500.38 Electron-withdrawing CF3 group enhances chemical stability; pharmaceutical candidate
Disodium 5-amino-9,10-dihydro-6-methyl-8-[(4-methylsulphonatophenyl)amino]-9,10-dioxoanthracenesulphonate (83027-59-2) C22H17N2Na2O8S2 Methylsulphonato group at position 4 585.47 Positional isomerism (5-amino vs. 1-amino) may alter binding affinity in biological systems

Key Findings:

Substituent Effects: Electron-Withdrawing Groups: The target compound’s dichloroquinoxaline group and the trifluoromethyl group in CAS 1372132-94-9 enhance stability and electrophilicity, making them suitable for reactive dye applications or drug intermediates . Steric Bulk: Compounds with diethyl-methylphenyl (CAS 72968-73-1) or trimethylphenyl (CAS 6397-02-0) substituents exhibit reduced solubility due to hydrophobic alkyl chains, limiting their use in aqueous systems .

Molecular Weight and Applications :

  • Higher molecular weight compounds (e.g., CAS 75198-92-4 at 796.16 g/mol) are typically employed in specialized dyes or as ligands due to their extended conjugation and triazine-based reactivity .
  • Lower molecular weight derivatives (e.g., CAS 3767-77-9 at 498.47 g/mol) may serve as intermediates in organic electronics or photodynamic therapy .

Spectral and Thermal Properties: IR and NMR data from analogous compounds (e.g., CAS 3767-77-9) show characteristic peaks for sulfonate (1150–1370 cm⁻¹) and carbonyl groups (1660–1680 cm⁻¹), aiding structural confirmation . Melting points for similar anthraquinones range from 274–288°C, suggesting high thermal stability .

Synthesis Trends :

  • Diazonium coupling () and sulfonation are common methods. The triazine-containing derivative (CAS 75198-92-4) likely requires multi-step functionalization, increasing synthetic complexity .

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